molecular formula C12H14ClFO B1324682 4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone CAS No. 898765-70-3

4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone

Cat. No. B1324682
M. Wt: 228.69 g/mol
InChI Key: TVYROUZNQKPRKZ-UHFFFAOYSA-N
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Description

“4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone” is a chemical compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 g/mol. It is used for experimental and research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone” include a melting point of 5-6 °C, a boiling point of 130-132 °C (0.97513 mmHg), and a density of 1.22 g/mL at 25 °C . It is slightly soluble in chloroform, ethyl acetate, and methanol .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, which include 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, an intermediate in pharmaceutical and chemical industries (Shen De-long, 2007).

  • Herbicide Intermediate : It serves as an intermediate in the synthesis of herbicides, specifically in the production of 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole (Zhou Yu, 2002).

  • Synthesis of Heterocycles : The compound is involved in the synthesis of new pyridazinonyl, naphthyl, and benzofluorenonyl derivatives through Stobbe condensation reaction, which are important in chemical research (F. Yassin et al., 2010).

Environmental Applications

  • Sonochemical Degradation of Pollutants : This compound and its derivatives are studied for their degradation in the environment using sonochemical methods. This approach is beneficial for mineralizing pollutants in aqueous solutions (S. Goskonda et al., 2002).

Photocycloaddition Studies

  • Photocycloaddition Research : The compound is studied for its behavior in photocycloaddition reactions. This research is crucial for understanding the photochemical properties of various compounds (P. Margaretha et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of 4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone, such as triazole derivatives, are investigated as corrosion inhibitors for metals in acidic media. This is significant in materials science and engineering (Lei Guo et al., 2014).

Material Science

  • Polymer Research : The compound is utilized in the synthesis of multiblock copolymers, which are important for creating new materials with specific properties (H. Ghassemi et al., 2004).

  • Crystal Structure Analysis : Its derivatives are used in studies related to crystal structures and packing, which is crucial in material science and crystallography (R. Boese et al., 2002).

Biomedical Research

  • Anticancer and Antioxidant Agents : Some derivatives have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities, indicating potential biomedical applications (V. T. Kamble et al., 2015).

  • Cytotoxicity Studies : It's involved in the synthesis of compounds evaluated for cytotoxicity against various cancer cell lines, providing insights into potential therapeutic applications (K. Dawood et al., 2011).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYROUZNQKPRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642443
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone

CAS RN

898765-70-3
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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